molecular formula C10H8N2O3 B1630050 Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate CAS No. 410542-68-6

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate

Cat. No.: B1630050
CAS No.: 410542-68-6
M. Wt: 204.18 g/mol
InChI Key: WDCSXBRXJCGXNG-UHFFFAOYSA-N
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Description

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate is a nitrogen-containing heterocyclic compound. It belongs to the class of naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry. This compound is of particular interest due to its potential pharmacological properties, including anticancer, antimicrobial, and antiviral activities .

Biochemical Analysis

Biochemical Properties

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the notable interactions is with the human cytomegalovirus pUL89 endonuclease, where it acts as an inhibitor . This interaction is crucial for its antiviral activity, as it prevents the replication of the virus by inhibiting the endonuclease activity required for viral genome packaging and cleavage. Additionally, this compound has been shown to interact with various arylboronic acids, leading to the formation of monoarylated and diarylated derivatives . These interactions highlight the compound’s versatility in forming stable complexes with different biomolecules.

Cellular Effects

This compound exhibits various effects on different cell types and cellular processes. In cancer cells, it has demonstrated anticancer activity by inducing apoptosis and inhibiting cell proliferation . This compound influences cell signaling pathways, such as the activation of caspases, which are essential for the execution of apoptosis. Furthermore, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to reduced energy production and cell viability.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to the active site of the human cytomegalovirus pUL89 endonuclease, inhibiting its enzymatic activity . This binding is facilitated by the metal-chelating properties of the compound, which allows it to coordinate with the metal ions required for the endonuclease function. Additionally, this compound can inhibit or activate other enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activities . These interactions result in alterations in gene expression, enzyme activity, and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, maintaining its activity over extended periods . It may undergo degradation under extreme conditions, such as high temperatures or acidic environments. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of viral replication and continued induction of apoptosis in cancer cells . These findings suggest that the compound’s stability and long-term activity make it a promising candidate for therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant antiviral and anticancer activities without causing severe toxicity . At high doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that optimal therapeutic doses need to be carefully determined to maximize benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases, leading to the formation of metabolites that are more water-soluble and easily excreted from the body. The metabolic flux of this compound can influence the levels of other metabolites, potentially affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, facilitating its uptake into target cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also determined by its affinity for different cell types and its ability to penetrate biological barriers.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular energy production. The subcellular localization of this compound is crucial for its biological activity and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids. This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom with an amine would yield an aminated naphthyridine derivative .

Comparison with Similar Compounds

Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate can be compared with other naphthyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which make it a valuable compound for further research and development.

Properties

IUPAC Name

methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10(14)8-9(13)7-6(5-12-8)3-2-4-11-7/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDCSXBRXJCGXNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C=CC=NC2=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625072
Record name Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410542-68-6
Record name Methyl 8-hydroxy-1,6-naphthyridine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-{[Methoxycarbonylmethyl-(toluene-4-sulfonyl)-amino]-methyl}-pyridine-2-carboxylic acid isopropyl ester (1.02 mol) was dissolved in dry methanol (4000 ml) and cooled to zero degrees under nitrogen. Then via addition funnel, sodium methoxide (137.8 g, 2.5 mol) was added slowly to avoid any exotherm. The reaction was stirred at zero degrees, and checked by HPLC after 1.5 hours and was found to be completed. The solvent was removed in vacuo to obtain a reddish-orange oil, which was partitioned between water (1L) and ethyl acetate (1L). The organic layer was back extracted with saturated sodium bicarbonate solution. The pH of the aqueous layer was adjusted to 7, and the layer was maintained at this pH while extracting with methylene chloride. The organic layer was dried with Na2SO4, filtered, and the solvent was removed in vacuo to obtain a tan solid. The solid was dissolved in hot ethyl acetate, and the solution was filtered while hot to filter out any insoluble material. The product precipitated upon cooling. The precipitate was then filtered and dried in a vacuum oven. The filtrate was recrystallized by concentrating the filtrate and redissolving the resulting solid in a minimal amount of methylene chloride. Sufficient ethyl acetate was added to turn the solution slightly cloudy, after which the solution was boiled to reduce the volume, cooled, and the resulting crystals were filtered out and dried in a vacuum oven.
Quantity
4000 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
137.8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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